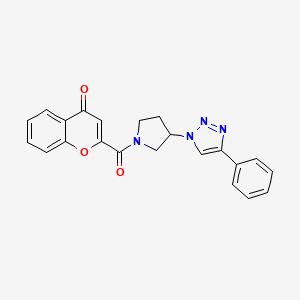

2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one

Description

The compound 2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is a hybrid molecule combining a chromen-4-one core with a triazole-pyrrolidine moiety. Chromen-4-one derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The synthesis of such compounds often involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling reactions to attach the pyrrolidine-carbonyl group to the chromenone scaffold .

Key structural features include:

- Chromen-4-one core: A planar aromatic system with a ketone group at position 4, enabling hydrogen bonding and π-π interactions.

- Triazole-pyrrolidine substituent: The triazole provides rigidity and hydrogen-bonding capacity, while the pyrrolidine introduces conformational flexibility and basicity.

Properties

IUPAC Name |

2-[3-(4-phenyltriazol-1-yl)pyrrolidine-1-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c27-19-12-21(29-20-9-5-4-8-17(19)20)22(28)25-11-10-16(13-25)26-14-18(23-24-26)15-6-2-1-3-7-15/h1-9,12,14,16H,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFXMMOSGKUJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one represents a novel class of hybrid molecules that combines the structural features of triazoles and chromenes. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a triazole ring attached to a pyrrolidine moiety and a chromenone core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one exhibit significant antimicrobial properties. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 100 µg/mL |

| Compound B | S. aureus | 50 µg/mL |

| Compound C | P. aeruginosa | 75 µg/mL |

These findings suggest broad-spectrum antimicrobial activity, potentially combating resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, a study on triazole derivatives revealed that compounds with similar structures were effective against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

| MCF7 (Breast Cancer) | 43.4 |

The presence of specific substituents on the triazole ring appears to enhance the cytotoxic effects .

Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various triazole derivatives, including those related to our compound. The study utilized disk diffusion methods and found that electron-withdrawing groups significantly enhanced antibacterial potency.

Study 2: Anticancer Properties

Another research effort focused on the anticancer properties of triazole-containing compounds. The results indicated that these compounds exhibited significant growth inhibition in cancer cell lines, with particular emphasis on their ability to induce apoptosis in tumor cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity :

- Chromen-4-one derivatives with substituents at position 2 (e.g., pyrrolidine-carbonyl) show distinct conformational preferences compared to position 3 analogs, affecting their enzyme-binding efficiency .

- The triazole group in 5,7-bis(benzyloxy)-...-chromen-4-one () significantly enhances synthetic yield (99%) due to efficient CuAAC chemistry, suggesting similar strategies could optimize the target compound’s synthesis .

Biological Activity Trends: Pyrrolidine-carbonyl derivatives (e.g., compounds 3 and 4 in ) demonstrate moderate MAO-B inhibitory activity, attributed to hydrogen bonding between the carbonyl group and enzyme active sites . Triazole-containing chromenones (e.g., and ) exhibit potent antimicrobial activity, likely due to the triazole’s ability to disrupt microbial membrane integrity .

Crystallographic and Computational Insights :

- Structural studies of related compounds (e.g., pyrazoline derivatives in ) confirm the importance of planar aromatic systems and substituent orientation for packing efficiency and stability .

- Programs like SHELXL () are critical for refining crystallographic data, ensuring accurate bond-length and angle measurements for structure-activity relationship (SAR) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.